7-chloro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline
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Overview
Description
7-Chloro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline is a heterocyclic compound that belongs to the class of pyrroloquinolines. This compound is characterized by the presence of a chloro group at the 7th position and a methoxy group at the 6th position on the pyrroloquinoline ring system. Pyrroloquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
The primary targets of 7-chloro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, migration, and angiogenesis .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, leading to the activation of downstream signaling . The compound’s interaction with FGFRs inhibits this process, thereby disrupting the signaling pathways .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which includes the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways regulate various biological processes, including organ development, cell proliferation, and migration . By inhibiting FGFRs, the compound disrupts these pathways, potentially leading to the inhibition of tumor growth and progression .
Pharmacokinetics
The compound’s low molecular weight suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties, which could enhance its bioavailability .
Result of Action
In vitro studies have shown that the compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly reduces the migration and invasion abilities of these cells .
Preparation Methods
The synthesis of 7-chloro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-chloroquinoline with methoxy-substituted aniline derivatives in the presence of a suitable catalyst can lead to the formation of the desired compound. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the cyclization process .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.
Chemical Reactions Analysis
7-Chloro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives with additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrroloquinoline derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Chloro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic applications include its use as an anticancer agent, antimicrobial agent, and anti-inflammatory agent.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for various industrial applications, including the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
7-Chloro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline can be compared with other similar compounds, such as:
7-Chloro-1H,2H,3H-pyrrolo[2,3-b]quinoline: Lacks the methoxy group at the 6th position, which may affect its biological activity and chemical reactivity.
6-Methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline: Lacks the chloro group at the 7th position, which may influence its interaction with molecular targets.
7-Chloro-6-methoxyquinoline: Lacks the pyrrolo ring, which may result in different biological and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which can significantly impact its biological activity and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
7-chloro-6-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-16-11-5-8-4-7-2-3-14-12(7)15-10(8)6-9(11)13/h4-6H,2-3H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQYSCPOVIJZHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC3=C(NCC3)N=C2C=C1Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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